Enhanced Lipophilicity vs. 4-Methyl Ester Analog for Improved Membrane Permeability
The target compound displays a computed LogP of 1.7862, nearly double the LogP of 0.90 reported for the direct 4-methyl ester analog (8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate, CAS 2137581-34-9) [1]. This ΔLogP of +0.89 corresponds to an approximately 7.7-fold increase in calculated octanol-water partition coefficient.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.7862 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 8-tert-Butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 2137581-34-9), XLogP3-AA = 0.90 (PubChem) |
| Quantified Difference | ΔLogP = +0.89 (target ~2.0× higher LogP; ~7.7× higher P) |
| Conditions | Computed properties: target data from Chemscene (method not specified); comparator data from PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and potential CNS penetration, making this compound a preferred starting point for optimizing drug-like properties in hit-to-lead campaigns.
- [1] PubChem. Compound Summary: 8-Tert-butyl 4-methyl 2,8-diazaspiro(4.5)decane-4,8-dicarboxylate. CID 132351014. XLogP3-AA = 0.9. View Source
